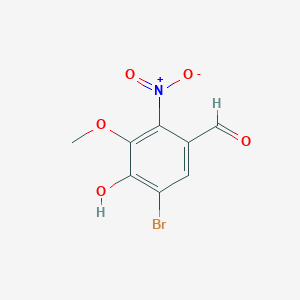

5-Bromo-2-nitrovanillin

Description

Structure

3D Structure

Properties

CAS No. |

98434-34-5 |

|---|---|

Molecular Formula |

C8H6BrNO5 |

Molecular Weight |

276.04 g/mol |

IUPAC Name |

5-bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde |

InChI |

InChI=1S/C8H6BrNO5/c1-15-8-6(10(13)14)4(3-11)2-5(9)7(8)12/h2-3,12H,1H3 |

InChI Key |

XAZNBZJAJJLBJC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1O)Br)C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 5 Bromo 2 Nitrovanillin

Precursor Synthesis: Nitration of Vanillin (B372448)

The introduction of a nitro group onto the vanillin ring is a key electrophilic substitution reaction that yields 5-nitrovanillin (B156571). This compound serves as a vital starting material for further functionalization.

A long-standing and common method for synthesizing 5-nitrovanillin involves the direct nitration of vanillin using concentrated nitric acid in a glacial acetic acid solvent. wikipedia.org This reaction is typically conducted at temperatures ranging from 20 to 40°C over a period of 2 to 4 hours. Under these standard conditions, the process generally results in a yield of approximately 75%. wikipedia.org The primary drawback of this method is the significant consumption of nitric acid, which leads to the generation of substantial acidic waste, requiring costly neutralization and disposal procedures. patsnap.com Furthermore, the strong oxidizing nature of nitric acid can lead to competing side reactions, such as the formation of vanillic acid as a byproduct.

To improve upon the traditional method, an optimized process utilizing acetyl nitrate (B79036) as the nitrating agent has been developed. This reaction is conducted in the presence of silica gel, which acts as a catalyst. wikipedia.org This approach has demonstrated the ability to achieve significantly higher yields, reaching up to 88%. wikipedia.org The use of acetyl nitrate and a silica gel catalyst offers a more efficient route to 5-nitrovanillin.

Table 1: Comparison of Established Nitration Methodologies for Vanillin

| Methodology | Nitrating Agent | Solvent / Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Traditional Nitration | Concentrated Nitric Acid | Glacial Acetic Acid | 20–40 | 2–4 | ~75 |

| Optimized Nitration | Acetyl Nitrate | Silica Gel | Not Specified | Not Specified | Up to 88 wikipedia.org |

More recent research has focused on developing greener and more selective methods for the synthesis of 5-nitrovanillin.

An environmentally friendlier approach employs cerium ammonium nitrate (CAN) as the nitrating agent. patsnap.comguidechem.com This method avoids the use of large quantities of strong acids. patsnap.comgoogle.com The reaction is typically carried out in an acetic acid solvent with the addition of a phase transfer catalyst, such as polyethylene glycol-400. patsnap.comguidechem.comgoogle.com The reaction proceeds under magnetic stirring at temperatures between 20-60°C for 1.0 to 2.5 hours. guidechem.comgoogle.com This green chemistry approach is noted for its short reaction time, fewer by-products, and simpler operation, with reported yields ranging from 69% to 71%. patsnap.com

To enhance the selectivity of the nitration reaction and achieve good yields, low-temperature techniques have been explored. One such method involves dissolving vanillin in dichloromethane (B109758) (DCM) and carrying out the nitration with nitric acid at a controlled temperature of 0-5°C. unram.ac.id The reaction is initiated by the dropwise addition of nitric acid, followed by stirring at room temperature for a short period. unram.ac.id This low-temperature approach has been shown to produce a good yield of 5-nitrovanillin, which precipitates as a bright yellow powder. unram.ac.id

Table 2: Overview of Advanced Nitration Routes for Vanillin

| Methodology | Nitrating Agent | Solvent / Catalyst | Temperature (°C) | Reaction Time | Yield (%) |

| CAN-Mediated Nitration | Cerium Ammonium Nitrate | Acetic Acid / Polyethylene glycol-400 | 20–60 | 1.0–2.5 hours | 69–71 patsnap.com |

| Low-Temperature Nitration | Nitric Acid | Dichloromethane | 0–5 | 20 minutes (stirring) | 64 unram.ac.id |

Mechanistic Investigations into Regioselectivity of Nitration at C5 Position of Vanillin

The nitration of vanillin is a classic example of an electrophilic aromatic substitution reaction, where the regioselectivity is governed by the electronic effects of the substituents already present on the benzene (B151609) ring. ijrar.org Vanillin possesses three substituents: a hydroxyl (-OH) group, a methoxy (B1213986) (-OCH3) group, and an aldehyde (-CHO) group.

The hydroxyl and methoxy groups are strong activating groups and ortho, para-directors due to their ability to donate electron density to the aromatic ring through resonance (+R effect). lumenlearning.comminia.edu.eg This donation of electron density stabilizes the cationic intermediate (the arenium ion or σ-complex) formed during the substitution, particularly when the electrophile attacks the positions ortho or para to these groups. ijrar.orgnih.gov

Conversely, the aldehyde group is a deactivating group and a meta-director. libretexts.orgdoubtnut.com It withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-R) effects, making the ring less reactive towards electrophilic attack. minia.edu.egdoubtnut.com This withdrawal of electron density is most pronounced at the ortho and para positions, making the meta position relatively less deactivated and therefore the preferred site of attack for an incoming electrophile. libretexts.orgdoubtnut.com

In the case of vanillin, the directing effects of the powerful ortho, para-directing hydroxyl and methoxy groups dominate over the meta-directing effect of the aldehyde group. The C5 position is para to the hydroxyl group and ortho to the methoxy group, making it the most electronically enriched and sterically accessible position for electrophilic attack by the nitronium ion (NO2+). nih.gov The formation of the σ-complex at the C5 position is highly favored due to the significant stabilization provided by the adjacent electron-donating groups. nih.gov

Halogenation Chemistry: Bromination of 2-Nitrovanillin

The synthesis of 5-bromo-2-nitrovanillin is typically achieved through the direct bromination of 2-nitrovanillin. This electrophilic aromatic substitution reaction introduces a bromine atom at the C5 position of the aromatic ring. A common method involves the use of elemental bromine in a suitable solvent, such as methanol (B129727). youtube.com The reaction is often carried out at low temperatures to control the reactivity and selectivity. youtube.com

The presence of the nitro group at the C2 position (ortho to the aldehyde group) significantly influences the bromination of 2-nitrovanillin. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. electronicsandbooks.com This deactivation means that harsher reaction conditions may be required compared to the bromination of an activated ring. ijrar.org

The nitro group's electron-withdrawing nature primarily deactivates the ortho and para positions relative to itself. However, in 2-nitrovanillin, the directing effects of the hydroxyl and methoxy groups still dictate the position of bromination. The C5 position remains the most favorable site for electrophilic attack due to the strong activating and directing influence of the hydroxyl and methoxy groups.

Sterically, the nitro group at the C2 position can hinder the approach of the electrophile to the adjacent C3 position. youtube.com This steric hindrance further favors substitution at the more accessible C5 position. youtube.com

The presence of the bromine atom, in addition to the nitro group, makes the aromatic ring of this compound significantly less nucleophilic and therefore less reactive towards further electrophilic aromatic substitution. The bromine atom is also a good leaving group in nucleophilic aromatic substitution reactions under certain conditions. researchgate.net

General Reactivity of this compound and Its Functional Groups

The aldehyde group in this compound is a versatile functional group that can undergo a variety of transformations. The reactivity of the aldehyde group is influenced by the electronic effects of the other substituents on the aromatic ring. stackexchange.com The electron-withdrawing nitro and bromo groups can increase the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. stackexchange.com

Common transformations of the aldehyde group include:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. researchgate.net

Reduction: The aldehyde can be reduced to a primary alcohol. rug.nl

Condensation Reactions: The aldehyde can react with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and condensation products, respectively.

Wittig Reaction: The aldehyde can react with phosphorus ylides to form alkenes.

Nitro Group Transformations: Reductive Pathways to Amino Derivatives (e.g., 5-Aminovanillin)

The nitro group of this compound can be reduced to an amino group, yielding 5-bromo-2-aminovanillin. The catalytic hydrogenation of aromatic nitro compounds is a common and efficient method for this transformation. researchgate.netmdpi.com Various catalysts, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel, are effective for this reduction under a hydrogen atmosphere.

Alternatively, chemical reducing agents can be used. For the related compound 5-nitrovanillin, reduction to 5-aminovanillin can be achieved using sodium borohydride or hydrogen gas with a catalyst. This suggests that similar methods would be applicable to this compound. The choice of reducing agent and conditions is crucial to selectively reduce the nitro group without affecting the aldehyde or other functional groups.

Table 3: Reduction of this compound to 5-Bromo-2-aminovanillin

| Reducing Agent/Catalyst | Product | Potential Reaction Conditions |

|---|---|---|

| H₂/Pd-C | 5-Bromo-2-aminovanillin | Methanol or ethanol (B145695) as solvent, room temperature and pressure |

| SnCl₂/HCl | 5-Bromo-2-aminovanillin | Concentrated hydrochloric acid, elevated temperature |

Hydroxyl and Methoxy Group Reactivity in Nucleophilic Substitution Reactions

The hydroxyl and methoxy groups of this compound are generally less reactive towards nucleophilic substitution compared to the aldehyde and nitro functionalities. The phenolic hydroxyl group is acidic and can be deprotonated with a base to form a phenoxide ion. This phenoxide can then act as a nucleophile in etherification reactions. For example, the methylation of the hydroxyl group in 5-nitrovanillin to form 3,4-dimethoxy-5-nitrobenzaldehyde is achieved using dimethyl sulfate (B86663). wikipedia.org A similar reaction could be expected with this compound.

Direct nucleophilic substitution of the methoxy group is difficult due to the stability of the aryl-oxygen bond. Cleavage of the methoxy group to a hydroxyl group typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid. wikipedia.org

The bromine atom on the aromatic ring, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution. Studies on related bromo-nitroaromatic compounds have shown that the bromine can be displaced by various nucleophiles. nih.govresearchgate.net

Analysis of Decomposition Pathways of Nitrile Intermediates

The stability of the nitrile intermediate, 5-bromo-2-nitro-4-cyanovanillin, is influenced by the electronic effects of the substituents on the aromatic ring. Aromatic nitriles are generally stable compounds; however, the presence of both a bromo and a nitro group can affect their reactivity and potential decomposition pathways. nih.gov

Under strong acidic or basic conditions, the nitrile group can undergo hydrolysis to a carboxylic acid or an amide, respectively. The electron-withdrawing nature of the nitro group can make the nitrile carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.

Thermal decomposition of such highly substituted aromatic compounds at elevated temperatures could lead to complex reaction mixtures, potentially involving fragmentation of the molecule or polymerization. The specific decomposition pathways would depend on the conditions employed, such as temperature, pressure, and the presence of other reagents or catalysts.

Advanced Derivatization and Functionalization Strategies

Synthesis and Characterization of Schiff Base Derivatives

Schiff bases, or imines, are a class of compounds synthesized from the condensation of a primary amine with an aldehyde or ketone. The imine group (-C=N-) is crucial for many of their chemical and biological activities. The synthesis of Schiff bases from 5-Bromo-2-nitrovanillin provides a versatile platform for creating complex ligands capable of coordinating with various metal ions.

The synthesis of Schiff bases from this compound is primarily achieved through a condensation reaction with various aromatic amines. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine or imine group (-CH=N-).

Optimization of this reaction is critical to maximize yield and purity. Research on analogous compounds like 5-nitrovanillin (B156571) has identified several effective protocols. researchgate.nethcmue.edu.vn One common method involves refluxing a solution of the aldehyde and the aromatic amine in absolute ethanol (B145695) with a few drops of glacial acetic acid as a catalyst. hcmue.edu.vn This method typically requires several hours of reflux. hcmue.edu.vn

A more efficient and higher-yielding method involves using a dehydrating agent in a non-polar solvent. researchgate.nethcmue.edu.vn For instance, conducting the reaction in dichloromethane (B109758) (DCM) with anhydrous magnesium sulfate (B86663) (MgSO₄) to remove the water formed during the reaction can significantly improve yields, often to near-quantitative levels, within a shorter timeframe of approximately two hours under reflux. researchgate.nethcmue.edu.vn The progress of the reaction is typically monitored using thin-layer chromatography (TLC). hcmue.edu.vn

| Method | Solvent | Catalyst/Additive | Typical Reaction Time | Key Advantage |

|---|---|---|---|---|

| Conventional Reflux | Ethanol | Glacial Acetic Acid | 5-20 hours | Simple setup |

| Optimized Dehydration | Dichloromethane (DCM) | Anhydrous MgSO₄, Glacial Acetic Acid | ~2 hours | Higher yields (up to 100%) and shorter reaction time researchgate.nethcmue.edu.vn |

The successful formation of the Schiff base is confirmed through various spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A key indicator is the appearance of a strong absorption band in the region of 1600-1655 cm⁻¹, which is characteristic of the C=N stretching vibration of the imine group. nih.gov Concurrently, the spectrum shows the disappearance of the C=O stretching band from the parent aldehyde and the N-H stretching bands from the primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The formation of the azomethine linkage is unequivocally confirmed by the appearance of a singlet signal in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm, corresponding to the proton of the -CH=N- group. nih.gov

¹³C NMR: The carbon atom of the C=N group appears as a distinct signal in the δ 158-165 ppm range. researchgate.net

Stereochemistry: The double bond of the imine group can exist in either E or Z geometric isomers. Due to steric hindrance, the E conformation is generally more stable and is the predominantly formed isomer in these reactions. The specific conformation can be confirmed using 2D NMR techniques such as the Nuclear Overhauser Effect Spectrometry (NOESY), which can show the spatial proximity of the azomethine proton to the protons on the adjacent aromatic ring, confirming the E configuration. researchgate.nethcmue.edu.vn

| Spectroscopic Technique | Key Signature for Imine (C=N) Formation | Typical Range/Value |

|---|---|---|

| FT-IR | C=N stretching vibration | 1600-1655 cm⁻¹ nih.gov |

| ¹H NMR | Azomethine proton (-CH=N-) signal | δ 8.0-9.0 ppm nih.gov |

| ¹³C NMR | Azomethine carbon (-CH=N-) signal | δ 158-165 ppm researchgate.net |

| 2D NMR (NOESY) | Confirmation of stereochemistry | Typically confirms the more stable E conformation researchgate.nethcmue.edu.vn |

The crystal structures of Schiff bases derived from this compound and their metal complexes are stabilized by a variety of non-covalent intermolecular interactions. mdpi.com Single-crystal X-ray diffraction studies reveal the crucial role of hydrogen bonding and π-π stacking in the formation of supramolecular architectures. mdpi.com

Furthermore, π-π stacking interactions occur between the aromatic rings of adjacent molecules. mdpi.com These interactions, with interplanar distances typically between 3.4 and 3.8 Å, contribute significantly to the crystal packing, often resulting in the formation of layered structures. mdpi.com The interplay of these non-covalent forces is fundamental in crystal engineering, influencing the material's physical properties. mdpi.com

Schiff bases derived from substituted salicylaldehydes, such as this compound, are excellent chelating ligands for a wide array of transition metal ions. nih.govnih.gov The imine nitrogen and the deprotonated phenolic oxygen atoms act as donor sites, forming stable coordination complexes. mdpi.comsapub.org

The synthesis of these metal complexes is generally straightforward, involving the reaction of the Schiff base ligand with a metal salt (e.g., chlorides or acetates of Co(II), Ni(II), Cu(II), Mn(II), Fe(III)) in a solvent like methanol (B129727) or ethanol, often under reflux. nih.govresearchgate.netmdpi.com

Characterization of these complexes reveals that the Schiff base ligand typically acts as a bidentate or polydentate ligand. nih.govresearchgate.net The coordination of the ligand to the metal center is confirmed by shifts in the FT-IR bands for the C=N and phenolic C-O groups. The resulting complexes can adopt various geometries, such as octahedral, square planar, or tetragonal bipyramidal, depending on the metal ion, its oxidation state, and the stoichiometry of the ligand. nih.govmdpi.com For example, a mononuclear Co(II) complex with a Schiff base ligand derived from 5-bromo-vanillin was found to have a compressed tetragonal bipyramidal geometry. mdpi.com These metal complexes are of significant interest due to their potential applications in catalysis and materials science. nih.gov

Development of Derivatives for Specific Academic Applications

The functional groups present in this compound make it a valuable starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and neuropharmacology.

The molecular scaffold of this compound is a key building block for classes of compounds investigated for their neuropharmacological activity.

COMT Inhibitors: The catechol-like structure inherent in the vanillin (B372448) backbone, combined with a nitro group, is a feature found in inhibitors of Catechol-O-methyltransferase (COMT). COMT is an enzyme involved in the metabolism of neurotransmitters like dopamine. Inhibitors of this enzyme are clinically important in the treatment of Parkinson's disease. 5-Nitrovanillin and its derivatives serve as precursors for synthesizing these potent and selective COMT inhibitors.

Phenethylamines: Phenethylamines are a broad class of compounds with a wide range of pharmacological activities, many of which act on the central nervous system. nih.gov Substituted phenethylamines are known to interact with various serotonin (B10506) (5-HT) receptors. nih.gov The benzaldehyde (B42025) structure of this compound provides a suitable starting point for the multi-step synthesis required to produce substituted phenethylamine (B48288) derivatives for structure-activity relationship (SAR) studies in neuropharmacology. nih.gov

Conversion to Key Intermediates (e.g., 3,4-Dihydroxy-5-nitrobenzaldehyde)

There is no available research detailing the chemical conversion of this compound into 3,4-Dihydroxy-5-nitrobenzaldehyde or other related key intermediates. While methods exist for the synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde from other precursors, such as 5-nitrovanillin, these processes are not documented to start from this compound. wikipedia.orggoogle.comgoogleapis.comgoogle.com

Design and Mechanism of Action of Chemosensor Functionalized Derivatives

There is no documented research on the design, synthesis, or mechanism of action of chemosensors derived from this compound. The development of chemosensors from related vanillin compounds has been reported, for instance, using 5-nitrovanillin for anion detection. digitaloceanspaces.comunram.ac.id Despite this, the specific functionalization of this compound for chemosensor applications has not been described in the available literature.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon environments within 5-Bromo-2-nitrovanillin.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment, which is heavily impacted by the electron-withdrawing nitro (-NO₂) and bromo (-Br) groups, and the electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. The aldehydic proton is significantly deshielded, appearing far downfield. The aromatic protons are expected to appear as singlets due to their isolation from neighboring protons. The hydroxyl proton signal is often broad and its position can be dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aldehyde (-CHO) | ~9.8 - 10.0 | Singlet (s) | Highly deshielded due to the electronegativity of the oxygen and anisotropy of the carbonyl group. |

| Aromatic (H-6) | ~7.5 - 7.8 | Singlet (s) | Influenced by the adjacent electron-withdrawing aldehyde and nitro groups. |

| Hydroxyl (-OH) | Variable (e.g., ~6.0 - 6.5) | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent; often exchanges with D₂O. |

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The spectrum of this compound will display eight distinct signals, corresponding to the aldehydic carbon, the six aromatic carbons, and the methoxy carbon. The carbonyl carbon of the aldehyde is the most downfield signal. The aromatic carbons show a wide range of shifts due to the varied electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aldehyde (C=O) | ~190 - 195 | Characteristic of an aldehyde carbonyl carbon. |

| Aromatic (C-4, C-OH) | ~150 - 155 | Quaternary carbon attached to the hydroxyl group. |

| Aromatic (C-3, C-OCH₃) | ~148 - 152 | Quaternary carbon attached to the methoxy group. |

| Aromatic (C-2, C-NO₂) | ~140 - 145 | Quaternary carbon attached to the nitro group. |

| Aromatic (C-1, C-CHO) | ~125 - 130 | Quaternary carbon attached to the aldehyde group. |

| Aromatic (C-6, C-H) | ~115 - 120 | Aromatic carbon bonded to a hydrogen. |

| Aromatic (C-5, C-Br) | ~110 - 115 | Quaternary carbon attached to the bromine atom. |

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons with the carbons to which they are directly attached. For this compound, HSQC would show a correlation between the aromatic proton signal and its corresponding aromatic carbon signal, as well as a correlation between the methoxy protons and the methoxy carbon. This directly links the proton and carbon frameworks. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for identifying the connectivity around quaternary (non-protonated) carbons. researchgate.net Key expected correlations for this compound would include the aldehyde proton showing correlations to the C-1 and C-6 carbons, and the methoxy protons correlating to the C-3 carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. A key expected correlation would be between the methoxy protons (-OCH₃) and the aromatic proton at the C-6 position, confirming their spatial proximity on the benzene (B151609) ring. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns.

The molecular formula for this compound is C₈H₆BrNO₅, with a calculated monoisotopic mass of approximately 274.943 Da. nih.govuni.lu A key feature in the mass spectrum is the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. researchgate.net High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Fragmentation in aromatic aldehydes often proceeds via the loss of a hydrogen atom (M-1) or the formyl radical (M-29, loss of -CHO). miamioh.edu

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z (mass-to-charge ratio) | Notes |

|---|---|---|

| [M+H]⁺ | 275.950 | Protonated molecular ion. uni.lu |

| [M+Na]⁺ | 297.932 | Sodium adduct of the molecular ion. uni.lu |

| [M-H]⁻ | 273.936 | Deprotonated molecular ion. uni.lu |

| [M-CHO]⁺ | ~246/248 | Loss of the formyl group from the molecular ion. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 | Broad, Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aldehyde (-CHO) | C-H Stretch | ~2820 and ~2720 | Weak (characteristic pair) |

| Aldehyde (C=O) | C=O Stretch | 1670 - 1700 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Nitro (-NO₂) | N-O Asymmetric Stretch | 1520 - 1560 | Strong |

| Nitro (-NO₂) | N-O Symmetric Stretch | 1340 - 1370 | Strong |

| Ether (Ar-O-CH₃) | C-O Stretch | 1200 - 1270 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions in the ultraviolet region, arising from its conjugated system of the aromatic ring, the aldehyde, and the nitro group. The presence of auxochromic groups like -OH and -OCH₃ modifies these transitions.

The spectrum is expected to show intense π→π* transitions at shorter wavelengths and weaker n→π* transitions at longer wavelengths. uni-muenchen.de The n→π* transitions originate from the non-bonding electrons on the oxygen atoms of the carbonyl, nitro, and hydroxyl groups. The π→π* transitions involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system.

Table 5: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength (λₘₐₓ, nm) |

|---|---|---|

| π→π* | Benzene Ring / Nitro Group | ~250 - 280 |

| π→π* | Carbonyl Group | ~300 - 330 |

Fluorescence Spectroscopy for Luminescence Properties and Emission Characteristics

While direct experimental fluorescence data for this compound is not extensively documented, studies on its derivatives, particularly Schiff bases, have revealed interesting luminescence properties. The introduction of an azomethine (-CH=N-) linkage through condensation reactions with various amines can significantly influence the electronic structure and, consequently, the photophysical behavior of the resulting molecule.

Theoretical studies on a Schiff base derived from the condensation of 5-bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde and S-benzyldithiocarbazate have been conducted to understand its electronic transitions. asianpubs.org While experimental fluorescence spectra were not reported in this specific study, the investigation of frontier molecular orbitals (HOMO-LUMO) provides a basis for predicting its potential luminescent characteristics. asianpubs.org

In a broader context, research on vanillin-based hexaimine-Schiff bases has demonstrated their fluorescent capabilities. These compounds have been observed to exhibit fluorescence in various media, with the emission properties being sensitive to the surrounding environment. nih.gov For instance, certain diimines displayed weak emission in basic solutions, whereas related hexaimines showed strong greenish-blue fluorescence in aqueous dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) media. nih.gov The emission characteristics of these Schiff bases are attributed to the extended π-conjugation and the presence of intramolecular charge transfer (ICT) states.

Furthermore, the complexation of Schiff base ligands derived from substituted salicylaldehydes with metal ions can modulate their fluorescence. tsijournals.com The coordination of the metal ion can either enhance or quench the fluorescence of the ligand, depending on the nature of the metal and the ligand's structure. This tunability of luminescence is a key area of interest for the development of fluorescent sensors and probes.

Table 1: Illustrative Fluorescence Characteristics of Vanillin-Based Schiff Base Derivatives

| Derivative Class | Solvent/Medium | Observed Emission | Reference |

| Diimines | Basic DMSO/DMF | Weak green, bluish-green/blue | nih.gov |

| Hexaimines | Pure aqueous DMSO/DMF | Strong greenish-blue | nih.gov |

| Hexaimines | Acidic aqueous DMSO/DMF | Bluish-green/greenish-blue | nih.gov |

| Hexaimines | Basic aqueous DMSO/DMF | Purplish-blue/blue | nih.gov |

Note: This table is based on data for vanillin (B372448) derivatives and serves as an illustrative example of the potential fluorescence properties of this compound derivatives.

X-ray Crystallography for Solid-State Molecular Structures (of derivatives)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been applied to derivatives of compounds structurally related to this compound, such as Schiff bases and their metal complexes, providing invaluable information on bond lengths, bond angles, and intermolecular interactions.

A notable example is the single-crystal X-ray diffraction analysis of a mononuclear Cobalt(II) complex with a Schiff base ligand derived from 5-bromovanillin (B1210037) and 4-aminoantipyrine. mdpi.com The study revealed a compressed tetragonal bipyramidal geometry around the Co(II) ion. The ligand coordinates to the metal center through the carbonyl oxygen of the amino moiety, the deprotonated hydroxyl group from the aldehyde, and the azomethine nitrogen. mdpi.com The crystal packing of this complex is characterized by a hydrogen-bonded dimer structural topology. mdpi.com

In another study, the crystal structure of 4-(5-bromo-2-hydroxybenzylideneamino)benzoic acid, a Schiff base derived from 5-bromosalicylaldehyde, was determined. derpharmachemica.com The analysis showed that the molecule exists in a dimeric form in the solid state, connected by intermolecular hydrogen bonds between the carboxylic acid groups. derpharmachemica.com An intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen was also observed. derpharmachemica.com

While a crystal structure for a direct derivative of this compound was not found in the immediate search, the synthesis of a Schiff base from 5-bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde and S-benzyldithiocarbazate has been reported. asianpubs.org Although this study focused on theoretical calculations, it lays the groundwork for future crystallographic analysis of this specific derivative. asianpubs.org

Table 2: Crystallographic Data for a Co(II) Schiff Base Complex Derived from 5-Bromovanillin

| Parameter | Value | Reference |

| Empirical Formula | C₃₈H₃₄Br₂CoN₆O₆·4(CH₃OH) | mdpi.com |

| Crystal System | Monoclinic | mdpi.com |

| Space Group | Cc | mdpi.com |

| Coordination Geometry | Compressed tetragonal bipyramidal | mdpi.com |

This table presents data for a derivative of 5-bromovanillin, a closely related precursor to this compound.

Computational and Theoretical Chemistry of 5 Bromo 2 Nitrovanillin and Its Derivatives

Quantum Mechanical Investigations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and properties of molecules like 5-Bromo-2-nitrovanillin.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. semanticscholar.org For a molecule such as this compound, calculations are typically performed using a specific functional, like B3LYP, combined with a basis set such as 6-311++G(d,p). researchgate.netnih.gov This process minimizes the energy of the molecule to predict its ground-state structure, yielding precise data on bond lengths, bond angles, and dihedral angles. semanticscholar.org The resulting optimized structure serves as the foundation for subsequent calculations of molecular properties. nih.gov

Interactive Table 1: Illustrative Optimized Geometrical Parameters for this compound via DFT This table represents the type of data obtained from a DFT geometry optimization and is for illustrative purposes.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length | C-Br | ~1.89 Å |

| Bond Length | C=O (aldehyde) | ~1.22 Å |

| Bond Length | O-H (hydroxyl) | ~0.97 Å |

| Bond Angle | C-C-Br | ~119.5° |

| Bond Angle | O=C-H (aldehyde) | ~121.0° |

| Dihedral Angle | C-C-O-H (hydroxyl) | ~180.0° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comnih.gov A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. irjweb.comnih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. ajchem-a.com These parameters, derived from DFT calculations, provide a theoretical basis for predicting how the molecule will interact with other chemical species. nih.gov

Key global reactivity parameters include:

Ionization Potential (I): Approximated as I = -E_HOMO. ajchem-a.com

Electron Affinity (A): Approximated as A = -E_LUMO. ajchem-a.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons; χ = (I+A)/2. ajchem-a.com

Chemical Hardness (η): Represents the resistance to change in electron distribution; η = (I-A)/2. A larger HOMO-LUMO gap corresponds to greater hardness. irjweb.comnih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized. ajchem-a.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons; ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ). ajchem-a.comnih.gov

Interactive Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table outlines the key parameters and their significance in assessing the chemical reactivity of a molecule like this compound.

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical stability and reactivity. nih.gov |

| Electronegativity (χ) | (I+A)/2 | Describes the ability to attract electrons. ajchem-a.com |

| Chemical Hardness (η) | (I-A)/2 | Measures resistance to electron cloud deformation. nih.gov |

| Chemical Softness (S) | 1/η | Indicates the polarizability of the molecule. ajchem-a.com |

| Electrophilicity Index (ω) | μ²/2η | Quantifies electron-accepting capability. nih.gov |

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying its reactive sites. nih.gov It illustrates the electrostatic potential on the electron density surface, predicting regions for electrophilic and nucleophilic attack. researchgate.net The MESP map uses a color spectrum:

Red/Yellow: Regions of negative potential, indicating high electron density. These areas, rich in electrons, are susceptible to attack by electrophiles. For this compound, such regions would be expected around the electronegative oxygen atoms of the nitro, carbonyl, and hydroxyl groups. nih.govnih.gov

Blue: Regions of positive potential, indicating electron deficiency. These areas are prone to attack by nucleophiles. nih.gov In this compound, positive potential would likely be associated with the hydrogen atoms.

Green: Regions of neutral or near-zero potential. nih.gov

By analyzing the MESP, researchers can predict how this compound might interact with biological macromolecules or other reagents. nih.gov

Computational methods can accurately predict the spectroscopic signatures of molecules, which can then be compared with experimental data for structural validation. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. researchgate.net For this compound, this would predict the characteristic stretching and bending frequencies for its functional groups, such as the O-H (hydroxyl), C=O (aldehyde), and N-O (nitro) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values are instrumental in assigning the peaks observed in experimental NMR spectra.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectrum. researchgate.net This calculation predicts the wavelengths of maximum absorption (λ_max) corresponding to electronic transitions, often from the HOMO to the LUMO, providing insight into the molecule's electronic properties. researchgate.net

Interactive Table 3: Types of Predicted Spectroscopic Data for this compound This table illustrates the kind of spectroscopic parameters that can be generated through in silico simulations.

| Spectroscopy | Predicted Parameter | Significance |

|---|---|---|

| FT-IR | Vibrational Frequencies (cm⁻¹) | Corresponds to functional group vibrations (e.g., C=O, O-H). researchgate.net |

| NMR | Chemical Shifts (ppm) | Predicts the resonance of ¹H and ¹³C nuclei for structural assignment. researchgate.net |

| UV-Vis | Absorption Wavelength (λ_max) | Identifies electronic transitions and optical properties. researchgate.net |

Molecular Modeling and Docking Studies in Biochemical Contexts

Molecular modeling, and specifically docking studies, bridge the gap between theoretical chemistry and biology by predicting how a small molecule might interact with a biological target, such as a protein or enzyme.

Molecular docking is a computational technique that places a ligand (e.g., a derivative of this compound) into the binding site of a target protein to predict its preferred orientation and interaction strength. nih.gov The primary output of a docking simulation is the binding affinity (or docking score), typically expressed in kcal/mol. umpr.ac.id A more negative binding affinity value signifies a more stable and stronger predicted interaction between the ligand and the protein. nih.gov

These studies are critical in drug discovery for identifying potential inhibitors or modulators of enzyme activity. semanticscholar.org For instance, derivatives of the related compound 5-nitrovanillin (B156571) have been investigated as potential inhibitors of enzymes like catechol-O-methyltransferase (COMT) and α-glucosidase. researchgate.net A docking study on this compound would not only provide a binding affinity score but also detail the specific interactions, such as hydrogen bonds or van der Waals forces, with key amino acid residues in the protein's active site. semanticscholar.org

Interactive Table 4: Illustrative Molecular Docking Results This table provides a hypothetical example of docking results for a this compound derivative against a potential enzyme target.

| Protein Target (PDB ID) | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| α-Glucosidase | This compound derivative | -8.5 | ASP 215, GLU 277, ARG 442 |

| COMT | This compound derivative | -7.9 | LYS 144, GLU 199, TRP 38 |

Computational Approaches to Elucidate Mechanisms of Action in Biological Systems

Understanding how a molecule like this compound interacts with biological targets at a molecular level is crucial for elucidating its mechanism of action. Computational methods, particularly molecular docking and molecular dynamics simulations, are powerful techniques to predict and analyze these interactions.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would involve placing the molecule into the binding site of a specific biological target, such as an enzyme or a receptor. The goal is to identify the most stable binding pose and to quantify the binding affinity through scoring functions. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, the hydroxyl and nitro groups of this compound could act as hydrogen bond donors and acceptors, respectively, while the brominated phenyl ring could engage in halogen bonding and pi-stacking interactions.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-protein complex over time. MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein, as well as the surrounding solvent molecules. These simulations can assess the stability of the binding pose predicted by docking and identify any conformational changes in the protein upon ligand binding. Such detailed atomic-level information is invaluable for understanding the specific molecular events that trigger a biological response.

Theoretical Assessment of Pharmacokinetic and Reactivity Properties

Beyond understanding the interaction with biological targets, computational chemistry also plays a vital role in assessing the pharmacokinetic (what the body does to the drug) and reactivity properties of a compound. These properties are critical for determining the potential of a molecule to be developed into a viable drug.

Several computational models have been developed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions are often guided by rules such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a logP (a measure of lipophilicity) over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

For this compound and its derivatives, in silico tools can quickly estimate these and other crucial drug-like properties. Lipophilicity, often expressed as logP, is a key parameter that influences a drug's solubility, absorption, and membrane permeability. Aqueous solubility is another critical factor that affects a drug's absorption and formulation. Computational models can predict these properties based on the molecule's structure, allowing for the early identification of potential liabilities. The table below presents hypothetical, yet representative, in silico predicted drug-like properties for this compound.

| Property | Predicted Value | Description |

| Molecular Weight | 276.04 g/mol | The mass of one mole of the compound. |

| logP (Lipophilicity) | 2.1 | A measure of the compound's partitioning between an oily and an aqueous phase. |

| Aqueous Solubility | -2.5 (log(mol/L)) | The logarithm of the molar concentration of the compound in water at saturation. |

| Hydrogen Bond Donors | 1 | The number of donor hydrogen atoms in the molecule (typically OH and NH groups). |

| Hydrogen Bond Acceptors | 5 | The number of acceptor atoms in the molecule (typically O and N atoms). |

| Polar Surface Area | 92.4 Ų | The surface sum over all polar atoms, which correlates with drug transport properties. |

Note: The data in this table is for illustrative purposes and represents typical values that would be generated through in silico prediction software.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. From DFT calculations, various chemical reactivity descriptors can be derived. These indices help in understanding the chemical behavior of a molecule and predicting its reactive sites.

Key reactivity indices include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity.

Other important descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness is a measure of resistance to change in electron distribution. The global electrophilicity index quantifies the electrophilic nature of a molecule. Fukui functions can also be calculated to identify the most electrophilic and nucleophilic sites within the molecule on an atom-by-atom basis. The following table provides hypothetical reactivity indices for this compound, calculated using DFT.

| Reactivity Index | Predicted Value (in eV) | Description |

| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -3.2 | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 4.3 | Energy difference between HOMO and LUMO, indicating chemical stability. |

| Electronegativity (χ) | 5.35 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | 2.15 | Resistance to deformation of the electron cloud. |

| Global Electrophilicity (ω) | 6.67 | A measure of the overall electrophilic nature of the molecule. |

Note: The data in this table is for illustrative purposes and represents typical values that would be generated through DFT calculations.

Environmental Chemistry and Degradation Studies of Halogenated Nitrovanillin Analogues

Atmospheric Reactivity and Environmental Fate of Nitro-Substituted Aromatics

Nitro-substituted aromatic compounds can enter the atmosphere through direct emissions or, more significantly, through secondary formation from precursor volatile organic compounds (VOCs). Their atmospheric chemistry is complex, influencing air quality and the formation of secondary organic aerosols.

A significant pathway for the formation of nitro-substituted aromatics, including analogues of nitrovanillin, is the atmospheric oxidation of methoxyphenols. Methoxyphenols, such as guaiacol (B22219) and vanillin (B372448), are emitted in large quantities from biomass burning, particularly wood smoke.

During the nighttime, the nitrate (B79036) radical (NO₃) becomes a dominant atmospheric oxidant. The gas-phase reactions between methoxyphenols and NO₃ radicals are a key formation route for nitro-derivatives. For example, the reaction of eugenol (B1671780) and 4-ethylguaiacol with NO₃ radicals has been shown to yield nitro derivatives as the major products. The atmospheric lifetimes for these reactions can be relatively short, on the order of hours, indicating the significance of this nighttime chemical processing.

Heterogeneous reactions on the surface of aerosol particles are also crucial. Studies have shown that particulate methoxyphenols react with NO₃ radicals, leading to the formation of nitrated products. Vanillin, a close structural relative of 5-Bromo-2-nitrovanillin, can undergo nitration in the atmosphere. Similarly, other precursors like ferulic acid can react with NO₃ radicals to form compounds such as 5-nitroferulic acid.

The general mechanism involves the addition of the NO₃ radical to the aromatic ring, followed by subsequent reactions that can lead to the substitution of a nitro group onto the ring. In urban areas with high concentrations of nitrogen oxides (NOₓ) and anthropogenic VOCs, the gas-phase oxidation of aromatic compounds like benzene (B151609), toluene, and phenol (B47542) by hydroxyl (OH) or NO₃ radicals in the presence of nitrogen dioxide (NO₂) is a primary source of nitrophenols and their derivatives.

Table 1: Atmospheric Reaction Data for Methoxyphenols with NO₃ Radicals

| Precursor Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (hours) | Major Products |

|---|---|---|---|

| Eugenol | (1.6 ± 0.4) × 10⁻¹³ | 3.5 | Nitro derivatives |

| 4-Ethylguaiacol | (1.1 ± 0.2) × 10⁻¹² | 0.5 | Nitro derivatives |

Data sourced from kinetic studies of gas-phase reactions at 298 K.

Halogenated organic compounds play a significant role in atmospheric chemistry, influencing both stratospheric ozone depletion and tropospheric oxidant cycling. The presence of a halogen atom, such as bromine in this compound, alters the compound's reactivity and atmospheric fate.

The primary atmospheric removal process for many organic compounds is reaction with the hydroxyl (OH) radical during the day and the nitrate (NO₃) radical at night. Halogen atoms can affect the rates of these reactions. Furthermore, the carbon-halogen bond can be susceptible to photolysis (breakdown by sunlight), releasing halogen atoms into the atmosphere.

Biotransformation and Biodegradation Research

The persistence of halogenated nitroaromatic compounds in soil and water has driven research into microbial degradation as a potential remediation strategy. These compounds are often resistant to breakdown due to the electron-withdrawing properties of the nitro group and the stability of the aromatic ring. However, various microorganisms have evolved pathways to utilize these compounds.

Fungi, particularly white-rot fungi, are highly effective in degrading a wide range of recalcitrant organic pollutants, including halogenated nitroaromatics. Their efficacy stems from the secretion of powerful, non-specific extracellular enzymes, primarily belonging to the ligninolytic system. These enzymes include laccases, manganese peroxidases (MnPs), and lignin (B12514952) peroxidases (LiPs).

This enzymatic system allows fungi to overcome the low bioavailability of many pollutants and degrade them extracellularly. Fungi can mineralize or transform various nitroaromatic compounds, showing promise for bioremediation.

A notable example is the fungus Caldariomyces fumago, which has demonstrated the ability to degrade halogenated nitrophenols. In one study, this fungus effectively degraded 2-chloro-4-nitrophenol (B164951) and 5-fluoro-2-nitrophenol. It was capable of degrading high concentrations of these compounds and significantly reducing their toxicity. This research highlights the potential of mycoremediation as a sustainable strategy for environments contaminated with halogenated nitroaromatics. The expansive mycelial networks of filamentous fungi enhance their interaction with pollutants in complex environments like soil, offering an advantage over bacterial systems.

Table 2: Fungal Degradation of Halogenated Nitrophenols

| Fungus | Compound | Degradation Efficiency | Timeframe |

|---|---|---|---|

| Caldariomyces fumago | 2-chloro-4-nitrophenol (2C4NP) | >50% | 24 hours |

| Curvularia sp. | 2-chloro-4-nitrophenol (2C4NP) | >50% | 24 hours |

| Caldariomyces fumago | 5-fluoro-2-nitrophenol (5F2NP) | >80% | 48 hours |

| Curvularia sp. | 5-fluoro-2-nitrophenol (5F2NP) | >80% | 48 hours |

Data from a screening study on the mycodegradation of halogenated nitrophenols.

Bacteria have also evolved diverse strategies to metabolize nitroaromatic compounds, using them as sources of carbon, nitrogen, and energy. The degradation pathways can be broadly categorized as aerobic or anaerobic.

Under aerobic conditions, bacteria often initiate degradation by removing the nitro group through oxidative or reductive mechanisms.

Oxidative Removal: Monooxygenase or dioxygenase enzymes can add oxygen atoms to the aromatic ring, leading to the elimination of the nitro group as nitrite.

Reductive Removal: The nitro group is first reduced to a hydroxylamino group, which then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound. This product can then enter standard aromatic degradation pathways involving ring cleavage.

Under anaerobic conditions, the primary mechanism is the reduction of the nitro group. Nitroreductase enzymes sequentially reduce the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. While these amino derivatives are generally less toxic, complete mineralization by a single anaerobic strain is uncommon. Often, a consortium of anaerobic and aerobic bacteria is required for complete breakdown. Some anaerobic bacteria, like Desulfovibrio spp., can use nitroaromatic compounds as a nitrogen source.

The presence of halogens on the aromatic ring adds another layer of complexity. The cleavage of the carbon-halogen bond, or dehalogenation, is a critical step in the degradation of compounds like this compound. This can be achieved by various dehalogenase enzymes under both aerobic and anaerobic conditions.

Quantitative Structure-Activity Relationships (QSAR) in Environmental Ecotoxicology

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or toxicity of chemicals based on their molecular structure. In environmental science, QSAR is a cost-effective method for assessing the ecotoxicity of compounds like halogenated nitrovanillins, reducing the need for extensive animal testing.

For nitroaromatic compounds (NACs), QSAR studies have been developed to predict various toxic endpoints, such as toxicity to aquatic organisms like algae (Chlorella vulgaris) and crustaceans (Daphnia magna). These models work by identifying molecular descriptors that correlate with toxicity. Key descriptors for NACs often include:

Hydrophobicity (LogKow): The octanol-water partition coefficient, which relates to a chemical's tendency to bioaccumulate.

Electronic Parameters: Properties like the energy of the highest occupied molecular orbital (E-HOMO) and the lowest unoccupied molecular orbital (E-LUMO), which relate to the compound's reactivity.

Topological and Constitutional Indices: Descriptors that quantify aspects of the molecule's size, shape, and connectivity.

QSAR models reveal that the toxicity of NACs is influenced by factors such as the position of the nitro group and the presence of other functional groups. For halogenated nitroaromatics, the type and position of the halogen atom would also be a critical descriptor. By quantifying these structural features, QSAR models can forecast the potential environmental risk of new or unstudied compounds, aiding in regulatory assessment and the design of less toxic alternatives.

Development and Application of QSAR Models for Aquatic Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or property of a chemical compound based on its molecular structure. In the context of aquatic toxicology, QSAR models correlate the structural or physicochemical properties of a chemical with its toxic effect on aquatic organisms.

The compound this compound has been included in the development of QSAR models for predicting the acute aquatic toxicity of industrial chemicals. Specifically, it was part of a dataset of aldehydes used to develop a Structure-Activity Relationship (SAR) for predicting the 96-hour median lethal concentration (LC50) in the fathead minnow (Pimephales promelas). europa.eumdpi.comepa.govepa.gov The development of such models typically involves a diverse set of chemicals to ensure a broad applicability domain.

While specific QSAR models developed exclusively for halogenated nitrovanillin analogues are not extensively documented in publicly available literature, the principles of QSAR development for substituted benzaldehydes and nitroaromatic compounds are well-established. These models often utilize molecular descriptors that quantify key structural and physicochemical features influencing toxicity. Common descriptors include:

Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (log Kow), which is a critical factor in the bioaccumulation and baseline toxicity (narcosis) of many organic chemicals. europa.eu

Electronic Parameters: Descriptors such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO) can indicate a compound's reactivity and potential for specific modes of toxic action beyond narcosis. nih.gov

Topological and Steric Descriptors: These indices describe the size, shape, and branching of a molecule, which can influence its interaction with biological receptors.

The development of a robust QSAR model involves several key steps:

Data Collection: A high-quality dataset of chemicals with reliable experimental aquatic toxicity data (e.g., LC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each chemical in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR) or more complex machine learning algorithms, are used to build a mathematical relationship between the selected descriptors and the observed toxicity.

Model Validation: The predictive performance of the model is rigorously assessed to ensure its reliability.

The following table provides an example of the type of data used in the development of QSAR models for aldehydes, including this compound.

| Chemical Name | CASRN | 96-h LC50 (mg/L) | Log Kow | Reference |

| This compound | Not Available | 73.300 | 1.88 | EPA europa.eu |

| 5-Bromovanillin (B1210037) | 60592-29-2 | 59.700 | 2.09 | EPA europa.eu |

| 4-Chlorobenzaldehyde | 104-88-1 | 2.200 | 2.10 | EPA europa.eu |

| 2-Chloro-5-nitrobenzaldehyde | 6361-21-3 | Not Available | Not Available | EPA europa.eu |

This table is for illustrative purposes and is based on data from historical QSAR development datasets. The availability of specific experimental data can vary.

Methodological Considerations in QSAR Model Validation and Applicability Domains

For a QSAR model to be considered reliable for regulatory purposes, it must be rigorously validated according to internationally accepted principles, such as those established by the Organisation for Economic Co-operation and Development (OECD). nih.govnih.gov These principles provide a framework for ensuring the transparency, consistency, and predictive power of QSAR models.

The five OECD principles for QSAR model validation are:

A defined endpoint: The model must predict a specific and well-defined biological activity or property. For aquatic toxicity, this is often an LC50 or EC50 value for a specific species and exposure duration. nih.gov

An unambiguous algorithm: The mathematical method used to develop the QSAR model must be clearly described and transparent, allowing for its reproduction. nih.gov

A defined domain of applicability: This is a crucial aspect of QSAR modeling. The applicability domain (AD) defines the chemical space in which the model can make reliable predictions. nih.gov Predictions for chemicals that fall outside the AD are considered extrapolations and have a higher degree of uncertainty. The AD is typically defined based on the range of the model's descriptors, structural similarity to the training set chemicals, or the mechanism of action. researchgate.net

Appropriate measures of goodness-of-fit, robustness and predictivity: The performance of the model must be evaluated using a variety of statistical metrics. nih.gov

Goodness-of-fit refers to how well the model reproduces the data used to train it and is often measured by the coefficient of determination (R²).

Robustness assesses the stability of the model to small changes in the training data, often evaluated through internal validation techniques like cross-validation.

Predictivity is the most critical measure and evaluates the model's ability to accurately predict the endpoint for new chemicals not used in its development. This is assessed through external validation using an independent test set.

A mechanistic interpretation, if possible: While not always feasible, understanding the mechanistic basis of the QSAR model can increase confidence in its predictions. For example, a model for aquatic toxicity might be based on descriptors that relate to a narcotic mechanism of action or to specific reactivity.

The following table summarizes key statistical parameters used in QSAR model validation.

| Validation Parameter | Description |

| R² (Coefficient of Determination) | A measure of how well the model fits the training data. A value closer to 1 indicates a better fit. |

| Q² (Cross-validated R²) | An indicator of the model's internal predictive ability, obtained through techniques like leave-one-out cross-validation. |

| R²pred (Predictive R²) | A measure of the model's ability to predict the activity of an external set of compounds not used in model development. |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors, providing a measure of the model's accuracy in the units of the predicted endpoint. |

The rigorous application of these validation principles and a clear definition of the applicability domain are essential for ensuring that QSAR models provide reliable and scientifically defensible predictions of the aquatic toxicity of compounds like this compound. This, in turn, supports informed decision-making in chemical risk assessment and environmental protection.

Future Research Directions and Emerging Academic Applications

Development of Novel and Sustainable Synthetic Methodologies for 5-Bromo-2-nitrovanillin

Future research into the synthesis of this compound is expected to pivot towards greener and more efficient methodologies, moving beyond traditional electrophilic aromatic substitution techniques which often require harsh conditions and stoichiometric reagents. msu.edulibretexts.orgmasterorganicchemistry.com The focus will likely be on catalytic processes that enhance selectivity, reduce waste, and utilize renewable resources. nih.govchinakxjy.com

Key areas of development include:

Catalytic Halogenation and Nitration: Investigating the use of solid catalysts like zeolites or layered double hydroxides could offer high regioselectivity in the bromination step, particularly favoring the para-position to the hydroxyl group. nih.gov Similarly, developing milder nitration conditions using solid acid catalysts or novel nitrating agents can improve the safety and environmental profile of the synthesis.

Flow Chemistry: Implementing continuous flow reactors for the nitration and bromination of vanillin (B372448) can offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety for highly exothermic reactions like nitration, and easier scale-up.

Bio-catalytic Routes: Exploring enzymatic pathways for the synthesis presents a significant frontier. While direct enzymatic bromination and nitration on such a substrate are challenging, future research could focus on multi-step chemo-enzymatic processes. For instance, enzymes could be used to synthesize a precursor which is then chemically modified. nih.gov

Advanced Coupling Reactions: The bromo substituent serves as a versatile handle for carbon-carbon bond formation. Future synthetic applications will heavily rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. tandfonline.comwikipedia.org This enables the introduction of a wide array of aryl, alkyl, alkenyl, and heteroaromatic groups, creating a library of novel 5-substituted-2-nitrovanillin derivatives. nih.govorganic-chemistry.orglibretexts.org The development of milder and more robust catalyst systems, potentially using water as a solvent, aligns with green chemistry principles. tandfonline.comlibretexts.org

Interactive Table: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Challenges |

| Catalytic Routes | High selectivity, catalyst reusability, reduced waste. nih.gov | Catalyst deactivation, optimizing reaction conditions. |

| Flow Chemistry | Enhanced safety, precise process control, scalability. | Initial setup cost, potential for clogging with solids. |

| Chemo-enzymatic | High specificity, mild reaction conditions, renewable. nih.gov | Enzyme stability, limited substrate scope, multi-step processes. |

| Suzuki Coupling | High versatility, creation of diverse derivatives. tandfonline.comnih.gov | Catalyst cost, removal of palladium traces from products. |

Exploration of Advanced Material Science Applications Utilizing this compound Derivatives

The inherent aromaticity and diverse functional groups of this compound make it an attractive building block for novel organic materials. Research is anticipated to expand into polymers, liquid crystals, and optoelectronic materials.

Bio-based Polymers: Vanillin and its derivatives are increasingly recognized as valuable renewable monomers for polymer synthesis. ktu.edu The functional groups on this compound allow for its incorporation into various polymer backbones, such as polyesters, polyamides, and epoxy resins. The presence of the bromo and nitro groups can impart specific properties like flame retardancy, increased refractive index, and altered thermal stability. Future work will involve synthesizing a range of polymers from vanillin-derived monomers and characterizing their mechanical and thermal properties. researchgate.netmdpi.com

Optoelectronic Materials: Nitroaromatic compounds are known for their electron-accepting properties and are studied for their optoelectronic applications. mdpi.comrsc.org The combination of the electron-withdrawing nitro group and the polarizable bromine atom on the vanillin scaffold could lead to materials with interesting photophysical properties. nih.govescholarship.org Research could focus on synthesizing derivatives for potential use in organic light-emitting diodes (OLEDs), nonlinear optics, or as components in dye-sensitized solar cells. mostwiedzy.pl

Liquid Crystals: The rigid aromatic core of the vanillin structure is a common feature in liquid crystalline molecules. By derivatizing the aldehyde or hydroxyl group with long alkyl chains or other mesogenic units, it is conceivable to design novel liquid crystals based on the this compound scaffold. The polarity and bulkiness of the substituents would play a crucial role in determining the resulting mesophases and transition temperatures.

Innovation in Chemical Sensing Technologies Based on Halogenated Nitrovanillin Scaffolds

The development of selective and sensitive chemical sensors is a critical area of research. The unique electronic and structural features of this compound make it a promising platform for creating new chemosensors.

Colorimetric and Fluorometric Sensors: The nitroaromatic framework is a known chromophore and can act as a fluorescence quencher. mdpi.com The aldehyde group can be readily condensed with various amines to form Schiff bases, allowing for the facile introduction of specific receptor sites for ions or neutral molecules. The change in the electronic properties upon analyte binding can lead to a visible color change or a turn-on/turn-off fluorescence response.

Halogen Bonding-Based Recognition: A key emerging area is the exploitation of the bromine atom for halogen bonding (XB). rsc.orgnih.gov Halogen bonding is a highly directional, non-covalent interaction where the electropositive region (the σ-hole) on the halogen interacts with a Lewis base (e.g., an anion or a nitrogen-containing molecule). nih.govresearchgate.net This interaction can be harnessed to design highly selective sensors. Future research will likely involve designing receptors where the bromine atom of the this compound scaffold is strategically positioned to interact with specific analytes, leading to a measurable signal. mit.eduacs.org

Interactive Table: Potential Sensing Mechanisms

| Sensing Mechanism | Target Analytes | Principle |

| Schiff Base Colorimetry | Metal ions, Anions (e.g., CN⁻) | Analyte binding to Schiff base derivative alters the conjugated π-system, causing a color change. |

| Fluorescence Quenching | Electron-rich aromatic compounds | Photoinduced electron transfer (PET) from the fluorophore to the electron-deficient nitroaromatic sensor. mdpi.com |

| Halogen Bonding (XB) | Anions, Lewis bases (e.g., pyridines) | Directional interaction between the bromine's σ-hole and the analyte leads to a detectable signal (electrochemical or optical). rsc.orgresearchgate.net |

Interdisciplinary Research Integrating Theoretical Chemistry with Experimental Biological and Environmental Studies

An integrated approach combining computational chemistry with experimental work will be crucial for accelerating research and understanding the broader implications of using this compound and its derivatives.

Computational Modeling (DFT Studies): Density Functional Theory (DFT) will be an invaluable tool for predicting the properties and reactivity of this compound. bohrium.com DFT calculations can be used to:

Elucidate reaction mechanisms for novel synthetic routes. rsc.org

Predict the electronic and optical properties of new materials derived from the scaffold. escholarship.orgresearchgate.netdtu.dk

Model host-guest interactions in chemical sensors, particularly the strength and directionality of halogen bonds. nih.gov

Estimate spectroscopic signatures (NMR, IR, UV-Vis) to aid in experimental characterization. nih.gov

In Silico Toxicity and Environmental Fate Prediction: Before widespread application, it is essential to assess the potential biological and environmental impact. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the toxicity and mutagenicity of this compound and its derivatives based on their molecular descriptors. nih.govnih.govdntb.gov.uamdpi.comosti.gov Computational models can also predict environmental persistence, biodegradability, and potential transformation products under various conditions, guiding the design of more benign compounds. nih.gov

Experimental Validation: The predictions from these computational studies must be validated through targeted experiments. This includes synthesizing the most promising candidates for materials or sensors and testing their properties. Furthermore, ecotoxicology and biodegradation studies will be necessary to confirm the in silico predictions regarding the environmental and health safety profiles of these novel compounds. researchgate.net This iterative cycle of prediction and experimentation will be key to the sustainable development of technologies based on the this compound scaffold.

Q & A

Basic: What are the key considerations for synthesizing 5-Bromo-2-nitrovanillin in the laboratory?

Answer:

Synthesis typically involves bromination of vanillin followed by nitration. For bromination, use hydrobromic acid (HBr) or N-bromosuccinimide (NBS) under controlled conditions (e.g., 60–80°C, inert atmosphere) to ensure regioselectivity at the 5-position. Nitration can be achieved using a nitric acid-sulfuric acid mixture, maintaining temperatures below 10°C to prevent over-nitration. Purification via recrystallization (e.g., ethanol/water) is critical to isolate the product .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: H and C NMR to confirm substitution patterns (e.g., aromatic protons, bromo/nitro groups).

- IR Spectroscopy: Peaks near 1520 cm (NO asymmetric stretch) and 670 cm (C-Br stretch).

- Mass Spectrometry (MS): Molecular ion peak at m/z ≈ 260 (CHBrNO) and fragmentation patterns to validate structure.

- HPLC: Purity assessment using reverse-phase columns with UV detection at 254 nm .

Advanced: How can researchers address discrepancies in reported melting points of this compound derivatives?

Answer:

Discrepancies may arise from impurities or polymorphic forms. Mitigation strategies include:

- Recrystallization Optimization: Test solvents (e.g., DMSO, ethanol) and cooling rates to isolate pure crystals.

- Differential Scanning Calorimetry (DSC): Verify thermal behavior and detect polymorphs.

- Cross-Validation: Compare data with structurally similar compounds (e.g., 5-Bromo-2-nitroaniline, mp >300°C ).

Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify electrophilic sites (e.g., nitro group directing effects).

- Transition State Modeling: Simulate reaction pathways for bromine displacement using software like Gaussian or ORCA.

- NIST Data Integration: Compare computational results with experimental spectral databases for validation .

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Answer:

Store in airtight, light-resistant containers at 2–8°C. Desiccate using silica gel to prevent hydrolysis of the nitro group. Stability tests under accelerated conditions (40°C/75% RH for 6 months) can predict shelf life .

Advanced: How to optimize reaction yields when using this compound as an intermediate in multi-step syntheses?

Answer:

-

Parameter Screening: Use Design of Experiments (DoE) to test temperature, solvent polarity, and catalyst loading (e.g., Pd for cross-coupling).

-

In-Situ Monitoring: Track reaction progress via TLC or inline IR spectroscopy.

-

Workflow Example:

Step Parameter Optimal Range Bromination HBr concentration 48% w/w Nitration HNO:HSO ratio 1:3 v/v

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE: Nitrile gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation of nitro compound vapors.

- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite. Refer to SDS guidelines for brominated/nitro compounds .

Advanced: What strategies can resolve contradictory data in the electronic effects of substituents on this compound's reactivity?

Answer:

- Control Experiments: Synthesize analogs (e.g., 5-Chloro-2-nitrovanillin) to isolate substituent effects.